molecular formula C3H6ClN3O2 B021792 1-Aminohydantoin hydrochloride CAS No. 2827-56-7

1-Aminohydantoin hydrochloride

Cat. No. B021792
CAS RN: 2827-56-7
M. Wt: 151.55 g/mol
InChI Key: WEOHANUVLKERQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-aminohydantoin derivatives can be achieved through various methods. One approach involves the solid-phase synthesis of 1-aminohydantoin libraries using hydrazino amino acids, aldehydes, and amines, yielding samples suitable for biological evaluations without further purification (Wilson et al., 1998). Another method describes the condensation of semicarbazones with ethyl monochloroacetate in the presence of sodium alkoxide in dry ethanol, offering a new synthesis pathway for 1-aminohydantoin (Jack, 1959).

Scientific Research Applications

  • Synthesis and Derivative Formation : A study by Jack (1959) outlined a new synthesis method for 1-aminohydantoin and nitrofurantoin, enabling the preparation of derivatives by condensation of semicarbazones with ethyl monochloroacetate in the presence of sodium alkoxide in dry ethanol (Jack, 1959).

  • Pharmacological Applications :

    • Aminohydantoins are potent and selective human beta-secretase inhibitors with enhanced brain permeability, demonstrating significant selectivity for related aspartyl proteases. They play a crucial role in Alzheimer's disease research and therapy (Malamas et al., 2010a).
    • Another study on 5,5'-disubstituted aminohydantoins showed potent and selective human beta-secretase inhibitory activity, indicating its potential in therapeutic applications (Malamas et al., 2010b).
  • Detection in Food Samples :

    • The development of a lateral flow immunoassay (LFA) strip for the rapid detection of 1-aminohydantoin in meat samples provides a fast and convenient method for monitoring nitrofuran family antibiotics in the food industry (Tang et al., 2011).
    • A similar immunochromatographic assay was developed for rapid detection in urine specimens, providing a low-cost and rapid method for detecting nitrofuran residues (Xu et al., 2009).
  • Solid Support Synthesis for Biological Evaluations : An approach for the solid support synthesis of 1-aminohydantoin libraries was presented, which is suitable for biological evaluations without further purification (Wilson et al., 1998).

  • Detection of Nitrofuran Antibiotics : Quantum dots-based fluorescent immunochromatographic strip tests and ELISA methods have been developed for effective detection in edible animal tissues and tissue-bound metabolites of nitrofurantoin, respectively (Le et al., 2017), (X. Chuan-lai).

  • Virucidal Activities : Hydantoin compounds, including 1-methylhydantoin, have shown virucidal activities against enveloped herpes simplex virus type-1, presenting a potential avenue for antiviral treatments (Nishinami et al., 2021).

Safety And Hazards

1-Aminohydantoin hydrochloride is considered toxic . It can cause moderate to severe irritation to the skin and eyes . In case of inhalation, it is advised to remove to fresh air and give artificial respiration if breathing stops . In case of skin contact, it is recommended to wash off immediately with plenty of water . If swallowed, it is advised to wash out the mouth with copious amounts of water .

properties

IUPAC Name

1-aminoimidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOHANUVLKERQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499598
Record name 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminohydantoin hydrochloride

CAS RN

2827-56-7
Record name 1-Aminohydantoin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2827-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminohydantoin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminoimidazolidine-2,4-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-Imidazolidinedione, 1-amino-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Aminohydantoin hydrochloride
Reactant of Route 2
1-Aminohydantoin hydrochloride
Reactant of Route 3
1-Aminohydantoin hydrochloride
Reactant of Route 4
1-Aminohydantoin hydrochloride
Reactant of Route 5
1-Aminohydantoin hydrochloride
Reactant of Route 6
1-Aminohydantoin hydrochloride

Citations

For This Compound
108
Citations
K Benešová - 2016 - dspace.cuni.cz
… 1-amino-2,4-imidazolidinedione hydrochloride 1-aminohydantoin hydrochloride AHD.HCl … is a starting material and potential product of degradation of 1-Aminohydantoin hydrochloride. …
Number of citations: 0 dspace.cuni.cz
W Liu, C Zhao, Y Zhang, S Lu, J Liu… - Journal of agricultural and …, 2007 - ACS Publications
Nitrofurans are used widely to treat animal diseases and were identified as the major compounds in many worldwide drug residue violations. To develop a rapid and convenient …
Number of citations: 88 pubs.acs.org
D Jack - Journal of Pharmacy and Pharmacology, 1959 - academic.oup.com
… The white crystalline solid was filtered off, washed well with absolute ethanol and then dried to yield 1-aminohydantoin hydrochloride (6.5 g. ; 86 per cent) mp 198 to 200" (decomp.) (…
Number of citations: 17 academic.oup.com
AV Kulikovskii, IF Gorlov, MI Slozhenkina… - Journal of analytical …, 2019 - Springer
… a procedure for determining residual amounts of four nitrofuran metabolites (3‑amino-2-oxazolidinone, 3-amino-5-methylmorpholino-2-oxazolidinone, 1-aminohydantoin hydrochloride, …
Number of citations: 24 link.springer.com
H Li, HG Ye, R Cheng, J Guo, ZB Liang, G Li, Q Li… - Journal of …, 2021 - Elsevier
… Interestingly, the R-CDs exhibit fast fluorescence response to malachite green oxalate (MG oxalate), 1-aminohydantoin hydrochloride (AHD) and pefloxacin, which are abused widely …
Number of citations: 18 www.sciencedirect.com
Y Tang, X Xu, X Liu, X Huang, Y Chen… - Journal of food …, 2011 - Wiley Online Library
Due to the potential toxic effects of the nitrofuran family of antibiotics, their use in animals in the food industry has raised health concerns. This study was aimed to develop a lateral flow …
Number of citations: 33 ift.onlinelibrary.wiley.com
N Inotsume, M Nakano - International journal of pharmaceutics, 1983 - Elsevier
… In the synthesis of dantrolene, 5-(p-nitrophenyl)furfural is added to 1-aminohydantoin hydrochloride in which hydrochloride plays a role of a catalyst to form the azomethine bond which …
Number of citations: 12 www.sciencedirect.com
G Li, H Li, J Zhai, J Guo, Q Li, CF Wang, S Chen - RSC advances, 2022 - pubs.rsc.org
… These CdTe QDs show selective rapid fluorescence response to pefloxacin (PEF), malachite green (MG), and 1-aminohydantoin hydrochloride (AHD). With the concentration of …
Number of citations: 6 pubs.rsc.org
E Colacino, A Porcheddu, I Halasz, C Charnay… - 2018 - fulir.irb.hr
… Thus, equimolar amounts of 1-aminohydantoin hydrochloride and 5-nitro-2-furfural were ground at 30 Hz in a 5 mL stainless steel jar (with 2 stainless steel balls, 5 mm Ø) without any …
Number of citations: 2 fulir.irb.hr
O Galant, G Cerfeda, AS McCalmont… - ACS Sustainable …, 2022 - ACS Publications
… 5-nitrofurfural and 1-aminohydantoin hydrochloride as reactants. While the molar ratio of 5-nitrofurfural is the same in both processes (1:1), excess 1-aminohydantoin hydrochloride is …
Number of citations: 40 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.